REACTION_CXSMILES
|
[Pb:1]=[O:2].O.[S:4](=[O:8])(=[O:7])([OH:6])[OH:5]>C(O)(=O)C>[O-2:5].[O-2:2].[O-2:5].[O-:7][S:4]([O-:8])(=[O:6])=[O:5].[Pb+2:1].[Pb+2:1].[Pb+2:1].[Pb+2:1] |f:4.5.6.7.8.9.10.11|
|
Name
|
|
Quantity
|
8.162 kg
|
Type
|
reactant
|
Smiles
|
[Pb]=O
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1306 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Pb]=O
|
Name
|
|
Quantity
|
50.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A TBL slurry was prepared
|
Type
|
ADDITION
|
Details
|
to disperse the powder sufficiently homogeneously
|
Type
|
ADDITION
|
Details
|
was added as a catalyst
|
Type
|
WAIT
|
Details
|
aging was conducted under agitation at 65° C. for 60 minutes
|
Duration
|
60 min
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[O-2].[O-2].[O-]S(=O)(=O)[O-].[Pb+2].[Pb+2].[Pb+2].[Pb+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |